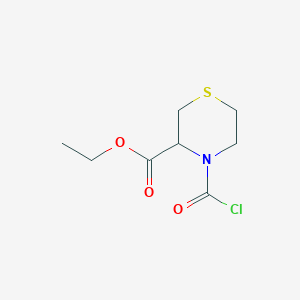
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate is an organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thiomorpholine and ethyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques, such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiomorpholine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include substituted thiomorpholine derivatives, oxidized or reduced forms of the compound, and carboxylic acids.
科学研究应用
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl thiomorpholine-3-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in certain substitution reactions.
Thiomorpholine-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
4-(Chlorocarbonyl)thiomorpholine: Lacks the ethyl ester group, which influences its chemical properties and applications.
Uniqueness
Ethyl 4-(chlorocarbonyl)thiomorpholine-3-carboxylate is unique due to the presence of both the chlorocarbonyl and ethyl ester groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84381-67-9 |
|---|---|
分子式 |
C8H12ClNO3S |
分子量 |
237.70 g/mol |
IUPAC 名称 |
ethyl 4-carbonochloridoylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C8H12ClNO3S/c1-2-13-7(11)6-5-14-4-3-10(6)8(9)12/h6H,2-5H2,1H3 |
InChI 键 |
KZYVWIHBEBQLTM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CSCCN1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



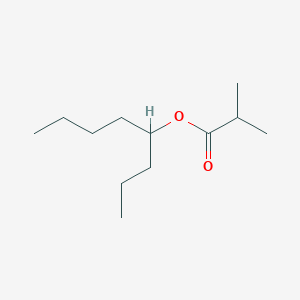
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)

![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)

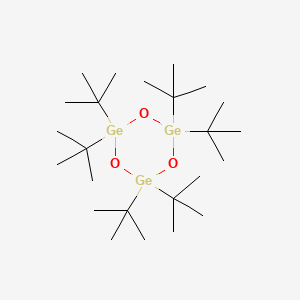
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
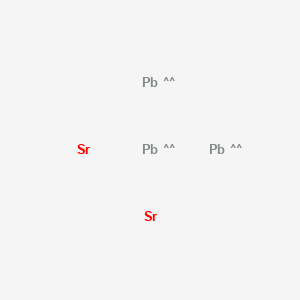
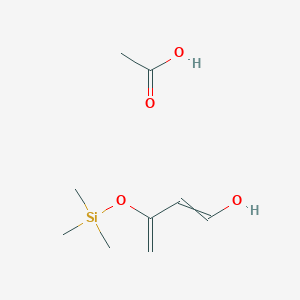
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)


